2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
Overview
Description
“2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol” is a chemical compound with the molecular formula C12H8F2O2 and a molecular weight of 222.18800 . It is also known by other names such as p,p’-Biphenol,2,2’-difluoro, 3,3’-difluoro-biphenyl-4,4’-diol, and 3,3’-difluoro-4,4’-dihydroxybiphenyl .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the synthetic routes involves the use of 4-Bromo-2-fluorophenol (CAS#:2105-94-4) and 3,3’-Difluoro-4,4’-dihydroxybiphenyl (CAS#:41860-57-5) . More detailed information about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol” consists of 12 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The exact mass is 222.04900 .Scientific Research Applications
Anaerobic Degradation and Environmental Bioremediation
Research on the anaerobic transformation of phenol derivatives, including fluorophenols, has shown the potential for environmental bioremediation. For instance, the study by Genthner, Townsend, and Chapman (1989) explored the transformation of 2-fluorophenol to fluorobenzoic acids by an anaerobic consortium, highlighting the environmental relevance of such processes in degrading phenolic pollutants (Genthner, Townsend, & Chapman, 1989).
Synthesis and Utility in Fluorescent Probes
Fluorogenic compounds, including those based on fluorophenol scaffolds, play a crucial role in biological imaging. Lavis, Chao, and Raines (2011) demonstrated the use of acetoxymethyl (AM) groups to mask phenolic fluorophores, improving their utility in imaging biochemical and biological systems due to enhanced stability and enzymatic reactivity (Lavis, Chao, & Raines, 2011).
Material Science Applications
Fluorinated phenolic compounds have been utilized in the synthesis of high-performance polymers. Xiao, Wang, Jin, Jian, and Peng (2003) synthesized and characterized polymers from a fluorinated phthalazinone monomer derived from 3-fluorophenol, showing promising applications in engineering plastics and optical waveguides (Xiao, Wang, Jin, Jian, & Peng, 2003).
Chemical Synthesis and Functionalization Techniques
The study by Xu, Wan, Mao, and Pan (2010) on the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation highlights the versatility of fluorophenol derivatives in facilitating complex chemical syntheses (Xu, Wan, Mao, & Pan, 2010).
pH Sensing and Bioimaging
The development of fluorophenol-based fluorescent probes for pH sensing and metal cation detection demonstrates the applicability of these compounds in analytical chemistry and bioimaging. Tanaka, Kumagai, Aoki, Deguchi, and Iwata (2001) showed how fluorophenol derivatives could be employed for sensitive and selective sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGQXNQNMPUWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334504 | |
Record name | 3,3'-difluoro-4,4'-dihydroxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol | |
CAS RN |
396-86-1 | |
Record name | 3,3'-difluoro-4,4'-dihydroxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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